mTOR vs. PI3Kα Selectivity Profile Dependent on 6-Anilino Substituent Class
In a direct head-to-head comparison within the same study, the 6-aryl substituent class was shown to be a primary determinant of kinase selectivity. A 6-arylurea analog (representative of mixed inhibitors) exhibited potent dual mTOR/PI3Kα inhibition, whereas a 6-alkylurea analog (structurally distinct from the target compound's 6-anilino group) achieved subnanomolar mTOR IC50 (less than 1 nM) with greater than 1000-fold selectivity over PI3Kα. The target compound's 6-anilino substituent is a distinct third class whose selectivity profile must be empirically determined and cannot be inferred from either extreme [1].
| Evidence Dimension | Kinase Selectivity (mTOR vs PI3Kα) |
|---|---|
| Target Compound Data | Not available from primary literature for this specific compound. |
| Comparator Or Baseline | 6-alkylurea analog (from the same series): mTOR IC50 < 1 nM, >1000-fold selectivity over PI3Kα [1]. |
| Quantified Difference | Not available; selectivity is entirely substituent-dependent. |
| Conditions | In vitro kinase activity assay (Journal of Medicinal Chemistry, 2009). |
Why This Matters
This demonstrates that the 6-aryl group acts as a selectivity switch; procuring the exact 6-anilino substituent is critical as even closely related analogs will have divergent target engagement profiles.
- [1] Nowak, P., Cole, D. C., Brooijmans, N., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent. Journal of Medicinal Chemistry, 52(22), 7081-7089. View Source
